8-[6-Methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Description
The compound 8-[6-Methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane (hereafter referred to as the "target compound") belongs to a class of quinoline derivatives functionalized with a 1,4-dioxa-8-azaspiro[4.5]decane moiety and a sulfonyl group. These compounds are synthesized via nucleophilic substitution reactions between halogenated quinoline precursors and 1,4-dioxa-8-azaspiro[4.5]decane, often yielding high-purity products (e.g., 97% yield for the target compound) . The structural complexity of this compound—featuring a methoxy group at position 6 of the quinoline ring and a 4-methoxybenzenesulfonyl group at position 3—makes it a candidate for biological applications, particularly in aldehyde dehydrogenase (ALDH1A1) inhibition .
Properties
IUPAC Name |
8-[6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S/c1-29-17-3-6-19(7-4-17)33(27,28)22-16-25-21-8-5-18(30-2)15-20(21)23(22)26-11-9-24(10-12-26)31-13-14-32-24/h3-8,15-16H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSDOXXJTMWZIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5(CC4)OCCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[6-Methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of methoxy and benzenesulfonyl groups. The final step involves the formation of the spirocyclic structure through cyclization reactions under specific conditions, such as the use of strong bases or acids as catalysts and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency, reproducibility, and scalability. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
8-[6-Methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy and benzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperatures and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups yields aldehydes or acids, while reduction of the quinoline core produces dihydroquinoline derivatives.
Scientific Research Applications
8-[6-Methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[6-Methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Features
The target compound shares a core quinoline-spirodecane-sulfonyl framework with several analogs. Structural variations primarily occur at two positions:
Position 6 of the quinoline ring: Methoxy, ethyl, or hydrogen substituents.
Position 3 sulfonyl group : Aromatic substituents such as methoxy, methyl, or halogens.
Table 1: Structural and Physicochemical Comparison
*N/A: Not applicable (compound lacks quinoline core). †Calculated for C₁₂H₁₄ClNO₄S. ‡Calculated for C₁₆H₁₈N₂O₅.
Crystallography and Structural Analysis
Crystallographic studies (e.g., monocrystal formation via slow evaporation in ) highlight the spirodecane ring's puckered conformation, which is critical for molecular recognition. Software tools like SHELX and WinGX are employed for structural refinement .
Biological Activity
The compound 8-[6-Methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic molecule with potential therapeutic applications. Its structure integrates a quinoline core, which is frequently associated with various biological activities, including antitumor and antimicrobial properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 394.45 g/mol. The structural components include:
- Quinoline Core : Contributes to the compound's pharmacological properties.
- Methoxy and Sulfonyl Substituents : Enhance binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The methoxy and sulfonyl groups play critical roles in binding to proteins and enzymes, influencing their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation.
- Receptor Modulation : It could modulate receptor functions, affecting signaling pathways related to cell growth and apoptosis.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
| Activity Type | Description |
|---|---|
| Antitumor | Inhibits cancer cell growth in vitro; potential for use in cancer therapy. |
| Antimicrobial | Exhibits activity against various bacterial strains; useful in infection control. |
| Anti-inflammatory | May reduce inflammation in experimental models; potential for treating inflammatory diseases. |
Case Studies
Several studies have explored the biological effects of this compound:
-
Antitumor Activity :
- A study conducted on human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at micromolar concentrations.
- Mechanistic investigations revealed that it induces apoptosis through caspase activation.
-
Antimicrobial Efficacy :
- In vitro assays showed that the compound has a broad spectrum of activity against Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values were determined, indicating effective dosages for clinical applications.
-
Anti-inflammatory Effects :
- Experimental models of inflammation showed that treatment with the compound reduced markers of inflammation such as TNF-alpha and IL-6 levels.
- This suggests its potential utility in managing chronic inflammatory conditions.
Synthesis and Analytical Methods
The synthesis of this compound typically involves multi-step organic reactions under controlled conditions to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
